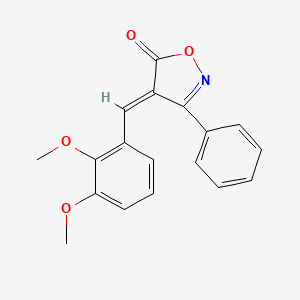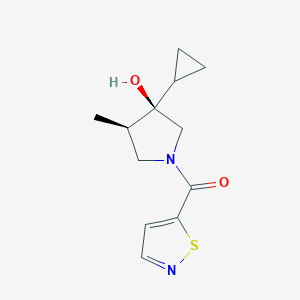
(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol” often involves multistep reactions, including cycloaddition and nucleophilic substitution. For example, Liu et al. (2016) described a methodology for synthesizing isoxazole-fused spiropyrrolidine oxindoles through a 1,3-dipolar cycloaddition reaction, showcasing a technique that might be applicable to the synthesis of our compound of interest due to the structural similarities in terms of cycloaddition capabilities (Liu et al., 2016).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties. X-ray diffraction techniques are commonly used for this purpose, as illustrated by Şahin et al. (2014), who used X-ray diffraction to determine the molecular structure of similar compounds, highlighting the importance of hydrogen bonding in the structural framework (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of “(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol” can be inferred from its functional groups. Cyclopropyl and pyrrolidinyl moieties suggest potential sites for nucleophilic attacks and cycloaddition reactions. Gainsford et al. (2009) discussed chiral auxiliary-assisted 1,3-dipolar cycloaddition of an azomethine ylid, which could be relevant for understanding the chemical behavior of our compound (Gainsford et al., 2009).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, can significantly affect a compound's application. Shishkina et al. (2021) detailed the crystal structures of related compounds, illustrating how different polymorphic forms can arise from slight variations in molecular structure or crystallization conditions, which is vital for understanding the physical characteristics of “(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol” (Shishkina et al., 2021).
Chemical Properties Analysis
Analyzing the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for comprehensively understanding any compound. Studies like those conducted by Gaul and Seebach (2002) on the reactivity of lithiated compounds could provide insights into the chemical behavior of “(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol,” especially concerning its potential reactivity towards electrophiles or participation in organometallic reactions (Gaul & Seebach, 2002).
科学的研究の応用
Chemical Synthesis and Characterization
Preparation and Characterization of Bis(N-methylpyrrolidine)−C60 Isomers : This study involves the preparation of isomers through 1,3-dipolar cycloaddition, a method that might be relevant for synthesizing or modifying compounds with structures similar to "(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol" (Lu, Schuster, & Wilson, 1996).
Enantiodivergent Synthesis of Bis-Spiropyrrolidines : This research showcases the synthesis of bis-spiropyrrolidines through sequential interrupted and completed cycloadditions, a technique that could be applied in the synthesis of complex structures like the one (Conde, Rivilla, Larumbe, & Cossío, 2015).
Catalytic Applications : Studies on half-sandwich Ruthenium(II) and Cp*RhIII/IrIII complexes with triazole-based ligands discuss structural characterization and catalytic oxidation, which may inform on catalytic roles possible for similar complex compounds (Saleem et al., 2013), (Saleem et al., 2014).
Asymmetric Synthesis for Drug Development : The synthesis of a highly substituted N-acylpyrrolidine, involving a cycloaddition catalyzed by silver acetate and a cinchona alkaloid, illustrates a method for creating complex molecular structures with potential pharmaceutical applications (Agbodjan et al., 2008).
特性
IUPAC Name |
[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(1,2-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-8-6-14(7-12(8,16)9-2-3-9)11(15)10-4-5-13-17-10/h4-5,8-9,16H,2-3,6-7H2,1H3/t8-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOLECZBOUEOOM-PELKAZGASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=CC=NS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC=NS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-1-(isothiazol-5-ylcarbonyl)-4-methylpyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)
![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)
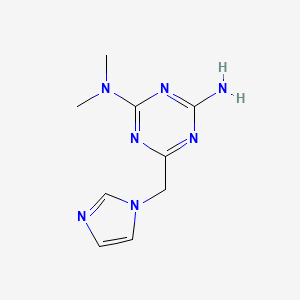
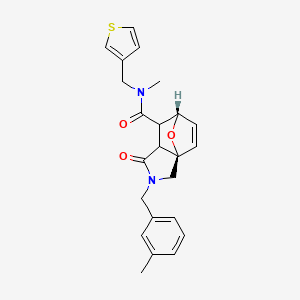
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)
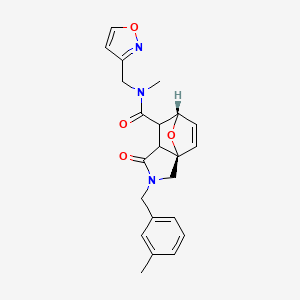
![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)
![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)

![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)
![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)
![1-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B5535630.png)
